Hentriacontane-10,14,16-trione
Description
Hentriacontane-10,14,16-trione is a linear hydrocarbon with 31 carbon atoms (C₃₁) and three ketone functional groups at positions 10, 14, and 15. Its molecular formula is C₃₁H₅₈O₃, and it has a molecular weight of approximately 466.8 g/mol. This compound has been identified in the shoot extracts of Sisymbrium irio L., where it constitutes 1.44% of the bioactive constituents and exhibits antifungal activity against Fusarium oxysporum f. sp. cepae . Its structural uniqueness lies in the combination of a long alkyl chain and multiple ketone groups, which influence its polarity, solubility, and biological interactions.
Properties
CAS No. |
60368-11-8 |
|---|---|
Molecular Formula |
C31H58O3 |
Molecular Weight |
478.8 g/mol |
IUPAC Name |
hentriacontane-10,14,16-trione |
InChI |
InChI=1S/C31H58O3/c1-3-5-7-9-11-12-13-14-15-16-18-20-22-25-30(33)28-31(34)27-23-26-29(32)24-21-19-17-10-8-6-4-2/h3-28H2,1-2H3 |
InChI Key |
VDUPVKCNQLSVPK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)CC(=O)CCCC(=O)CCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hentriacontane-10,14,16-trione typically involves the oxidation of hentriacontane derivatives. One common method is the selective oxidation of hentriacontane using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane (CH₂Cl₂) at low temperatures to ensure selective oxidation at the desired carbon positions.
Industrial Production Methods
Industrial production of this compound may involve the extraction of precursor compounds from natural sources such as plant waxes or beeswax, followed by chemical modification. The extraction process typically uses solvents like hexane or supercritical carbon dioxide to isolate hentriacontane derivatives, which are then subjected to oxidation reactions to produce the trione compound .
Chemical Reactions Analysis
Types of Reactions
Hentriacontane-10,14,16-trione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids at the ketone positions.
Reduction: Reduction reactions using agents like sodium borohydride (NaBH₄) can convert the ketone groups to alcohols.
Substitution: The ketone groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Solvents: Dichloromethane (CH₂Cl₂), hexane
Major Products
Oxidation Products: Carboxylic acids
Reduction Products: Alcohols
Substitution Products: Various functionalized derivatives
Scientific Research Applications
Hentriacontane-10,14,16-trione has several applications in scientific research:
Chemistry: Used as a model compound for studying long-chain hydrocarbons and their reactivity.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of specialty waxes and lubricants.
Mechanism of Action
The mechanism of action of Hentriacontane-10,14,16-trione involves its interaction with biological membranes and enzymes. The compound’s hydrophobic nature allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and affecting cellular processes. Additionally, the ketone groups can interact with enzyme active sites, inhibiting their activity and leading to antimicrobial effects .
Comparison with Similar Compounds
Hentriacontane (C₃₁H₆₄)
- Molecular Formula : C₃₁H₆₄
- Molecular Weight : 436.9 g/mol (CAS 630-04-6)
- Functional Groups: None (alkane).
- Biological Activity : Acts as a seed dormancy-breaking agent in Prosopis laevigata and Arabidopsis thaliana under chromium stress. At 50 µg, it induced 44% germination in A. thaliana .
- Key Differences: Unlike Hentriacontane-10,14,16-trione, hentriacontane lacks functional groups, making it nonpolar and less reactive.
16-Hentriacontanone (C₃₁H₆₂O)
- Molecular Formula : C₃₁H₆₂O
- Molecular Weight : 450.82 g/mol (CAS 502-73-8)
- Functional Groups : Single ketone at position 16.
- Biological Activity: Limited data in the provided evidence, but structurally related ketones often exhibit antimicrobial or surfactant properties.
- Key Differences : The single ketone group reduces polarity compared to this compound. This likely limits its ability to form hydrogen bonds, affecting its antifungal efficacy.
Tritriacontane (C₃₃H₆₈)
Tetracosane (C₂₄H₅₀)
- Molecular Formula : C₂₄H₅₀
- Molecular Weight : 338.6 g/mol
- Functional Groups: None (alkane).
- Biological Activity : Induced 72% seed germination in A. thaliana at 50 µg under chromium stress .
- Key Differences : Shorter chain length (C24 vs. C31) and lack of functional groups result in lower molecular weight and distinct physicochemical properties.
Data Table: Comparative Analysis of Key Compounds
Research Findings and Mechanistic Insights
- Role of Functional Groups : The triple ketone groups in this compound enhance its polarity, enabling interactions with fungal cell membranes or enzymes, which explains its antifungal activity . In contrast, alkanes like hentriacontane and tetracosane likely disrupt seed coatings physically, facilitating water uptake and germination .
- Chain Length Effects : Longer chains (e.g., tritriacontane) increase hydrophobicity, reducing bioavailability for biological interactions. This compound balances chain length and functionalization to optimize bioactivity.
- Dosage Efficacy : this compound’s low concentration (1.44%) in plant extracts suggests high potency, whereas alkanes require higher doses (50–500 µg) for similar effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
